molecular formula C10H12ClNO3 B8302795 3-(2-Chloropyridin-3-yl)-3-hydroxypropanoic acid ethyl ester

3-(2-Chloropyridin-3-yl)-3-hydroxypropanoic acid ethyl ester

Cat. No. B8302795
M. Wt: 229.66 g/mol
InChI Key: FPROWCZUJRYEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloropyridin-3-yl)-3-hydroxypropanoic acid ethyl ester is a useful research compound. Its molecular formula is C10H12ClNO3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chloropyridin-3-yl)-3-hydroxypropanoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloropyridin-3-yl)-3-hydroxypropanoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(2-Chloropyridin-3-yl)-3-hydroxypropanoic acid ethyl ester

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

ethyl 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate

InChI

InChI=1S/C10H12ClNO3/c1-2-15-9(14)6-8(13)7-4-3-5-12-10(7)11/h3-5,8,13H,2,6H2,1H3

InChI Key

FPROWCZUJRYEQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(N=CC=C1)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 14.5 mL diisopropylamine in 336 mL THF was added 49 mL n-BuLi (2.5 M in hexanes) at 0° C. The mixture was stirred at 0° C. for 15 min, cooled to −78° C. before 10 mL EtOAc were dropwise added. After another 30 min, a solution of 2-chloro-3-pyridine carboxaldehyde (84.8 mmol), dissolved in 84 mL THF, was added. The mixture was stirred at −78° C. for 30 min and then allowed to warm to RT. After stirring for 1.5 h, the reaction was quenched with sat. aq. NaHCO3 solution and extracted with EtOAc. The combined organic layers were washed with brine, dried over MgSO4 and concentrated in vacuo. Purification with CC (KP-SIL™ from Biotage) using Hept/EtOAc (10/1) to EtOAc gives the desired compound as yellow oil.
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
49 mL
Type
reactant
Reaction Step One
Name
Quantity
336 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
84.8 mmol
Type
reactant
Reaction Step Three
Name
Quantity
84 mL
Type
solvent
Reaction Step Three

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